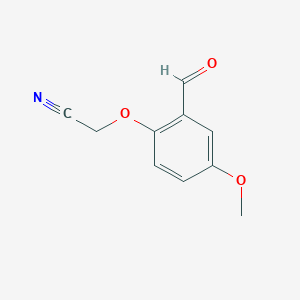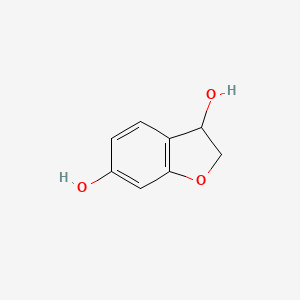
2,3-Dihydro-1-benzofuran-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-Dihydro-1-benzofuran-3,6-diol” is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . There are also methods involving the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The molecular formula is C8H8O .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted, and good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 120.1485 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Electrochemical Synthesis of Benzofuran Derivatives
Electrochemical methods offer a green approach for synthesizing benzofuran derivatives, a chemical structure closely related to 2,3-Dihydro-1-benzofuran-3,6-diol. Through the electrochemical oxidation of catechols in the presence of nucleophiles such as acetylacetone, researchers have successfully synthesized benzofuran derivatives. This method is notable for its use of environmentally friendly conditions, including aqueous solutions and the absence of toxic reagents, highlighting the potential of electrochemical processes in producing complex organic compounds with good yields and purity (Nematollahi & Rafiee, 2004).
Diversity-Oriented Synthesis
The diversity-oriented synthesis approach utilizes benzofuran and 2,3-dihydrobenzofuran scaffolds due to their significance in biologically active compounds, including drugs. Efficient synthetic protocols have been developed for preparing libraries based on benzofuran scaffolds, using commercially available starting materials. This strategy enables the creation of lead-like compounds with varied physicochemical properties, illustrating the versatility of benzofuran scaffolds in drug discovery and development (Qin et al., 2017).
Catalyzed Synthesis Processes
Catalyzed synthesis processes have been developed to construct benzofuran derivatives efficiently. For example, iron and palladium-catalyzed methods allow the formation of polysubstituted and difunctionalized benzofurans, respectively. These methods demonstrate the catalytic versatility in synthesizing benzofuran derivatives, which are crucial for pharmaceutical chemistry due to their broad functional group compatibility and high atom economy. Such processes underscore the importance of catalysis in organic synthesis, offering practical and scalable routes for producing benzofuran derivatives (Guo et al., 2009; Li et al., 2015).
Spectroscopic Characterization and Biological Activities
The structural optimization, molecular docking analysis, and spectroscopic characterization of benzofuran-carboxylic acids derivatives have provided insights into their electronic, vibrational, and optical properties. Such studies are crucial for understanding the reactivity and potential biological activities of these compounds. Theoretical and experimental analyses reveal the weak intermolecular interactions and the nonlinear optical properties of these compounds, suggesting their applicability in various biological and pharmaceutical applications (Sagaama et al., 2020).
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for “2,3-Dihydro-1-benzofuran-3,6-diol” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, benzofuran compounds should be handled with personal protective equipment such as dust masks, eyeshields, and gloves .
Direcciones Futuras
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and improving the bioavailability of these compounds .
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-3,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,9-10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISLYCVZUQYSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2671569.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B2671572.png)
![4-bromo-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2671573.png)
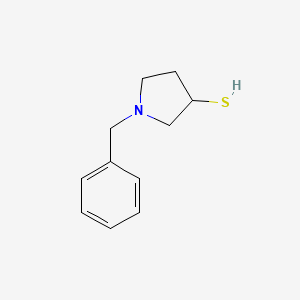
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2671576.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2671577.png)
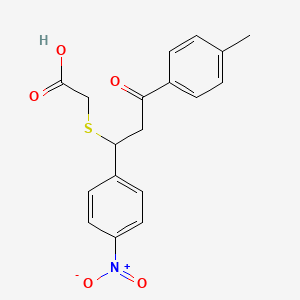
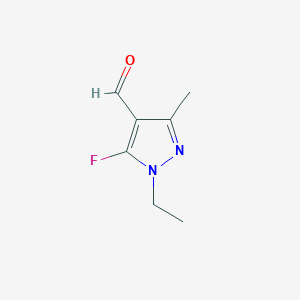
![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride](/img/structure/B2671585.png)
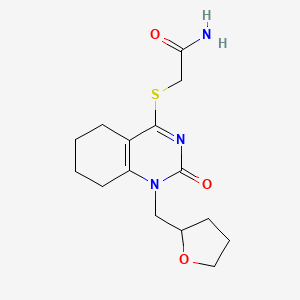
![N-1,3-benzodioxol-5-yl-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671590.png)
![N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2671591.png)
